Chemical structure and physicochemical properties of N-methyl-1,2-oxazol-4-amine
Chemical structure and physicochemical properties of N-methyl-1,2-oxazol-4-amine
An In-Depth Technical Guide to N-methyl-1,2-oxazol-4-amine: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
Foreword: The 1,2-oxazole (isoxazole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, N-methyl-1,2-oxazol-4-amine, a molecule of interest for researchers and drug development professionals. Given the limited direct experimental data available for this specific compound in public literature, this document synthesizes information from closely related analogues and established chemical principles to present a robust and scientifically grounded guide. We will delve into its chemical architecture, predict its physicochemical properties based on established structure-property relationships, propose a viable synthetic route with detailed protocols, and anticipate its spectroscopic signature.
Chemical Structure and Nomenclature
N-methyl-1,2-oxazol-4-amine is a five-membered heterocyclic compound containing both a nitrogen and an oxygen atom adjacent to each other. The core structure is a 1,2-oxazole ring, which is substituted at the 4-position with a methylamino group.
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IUPAC Name: N-methylisoxazol-4-amine
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Molecular Formula: C₄H₆N₂O
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Canonical SMILES: CNC1=CON=C1
The structure combines the aromaticity and hydrogen bonding capabilities of the isoxazole ring with the basicity and nucleophilicity of a secondary amine, making it an intriguing building block for more complex molecules.
Caption: Chemical structure of N-methyl-1,2-oxazol-4-amine.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Source |
| Molecular Weight | 98.10 g/mol | Calculated from the molecular formula (C₄H₆N₂O). |
| logP | ~0.5 - 1.0 | N-methylation generally increases lipophilicity compared to the primary amine. The logP of the related N-methyl-1,3-oxazol-2-amine is reported as 0.7.[3] |
| pKa (of conjugate acid) | ~4-6 | The basicity of the exocyclic nitrogen is expected to be reduced due to the electron-withdrawing nature of the isoxazole ring. For comparison, the pKa of pyridine's conjugate acid is 5.23.[4] |
| Solubility | Soluble in polar organic solvents | The presence of the nitrogen and oxygen atoms allows for hydrogen bonding, suggesting solubility in solvents like ethanol, methanol, and DMSO. N-methylation may slightly decrease water solubility compared to the unsubstituted amine. |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | Calculated for the isomeric 5-methyl-1,3-oxazol-2-amine, which has the same atomic composition and is expected to have a similar TPSA.[5] |
Proposed Synthesis Pathway
A logical and efficient synthesis of N-methyl-1,2-oxazol-4-amine would likely proceed through a two-step process: first, the formation of the 4-amino-1,2-oxazole precursor, followed by selective N-methylation.
Caption: Proposed two-step synthesis of N-methyl-1,2-oxazol-4-amine.
Experimental Protocols
Step 1: Synthesis of 4-Amino-1,2-oxazole (Hypothetical Protocol based on Analogs)
The synthesis of substituted 1,2-oxazoles can be achieved through the reaction of β-enamino ketoesters with hydroxylamine.[6]
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Formation of β-enamino ketoester: A suitable β-ketoester is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding β-enamino ketoester. This reaction is typically carried out in a suitable solvent like methanol and may require heating.
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Cyclization: The purified β-enamino ketoester is dissolved in a protic solvent such as ethanol. To this solution, hydroxylamine hydrochloride is added, followed by a base (e.g., sodium acetate or triethylamine) to liberate the free hydroxylamine.
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Reaction and Workup: The reaction mixture is stirred, often at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude 4-amino-1,2-oxazole, which can be purified by chromatography or recrystallization.
Step 2: N-Methylation of 4-Amino-1,2-oxazole
The N-methylation of the primary amine can be achieved using standard alkylation procedures.
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Deprotonation: The 4-amino-1,2-oxazole is dissolved in a suitable aprotic solvent (e.g., THF or DMF). A base such as sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the amino group.
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Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
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Quenching and Extraction: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude N-methyl-1,2-oxazol-4-amine is purified using flash column chromatography to yield the final product.
Anticipated Spectroscopic Data
The structural elucidation of N-methyl-1,2-oxazol-4-amine would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics based on known data for similar heterocyclic systems.[6][7][8]
| Technique | Expected Features |
| ¹H NMR | - A singlet or doublet for the N-H proton (if not exchanged with D₂O).- A singlet for the C5-H proton of the oxazole ring.- A singlet or doublet for the N-methyl protons.- A singlet for the C3-H proton of the oxazole ring. |
| ¹³C NMR | - Resonances for the four carbon atoms of the molecule.- The C=N carbon (C3) would likely appear downfield.- The carbon attached to the amino group (C4) would also be distinct.- A characteristic upfield signal for the N-methyl carbon. |
| FT-IR (cm⁻¹) | - N-H stretching vibration (~3300-3500 cm⁻¹).- C-H stretching of the methyl group and the ring (~2800-3100 cm⁻¹).- C=N and C=C stretching vibrations of the oxazole ring (~1500-1650 cm⁻¹).- C-O stretching vibration (~1000-1200 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 98.10 g/mol . |
Reactivity and Potential Applications
The chemical reactivity of N-methyl-1,2-oxazol-4-amine is dictated by the interplay of the 1,2-oxazole ring and the N-methylamino substituent. The exocyclic amino group is a potential nucleophile and can undergo reactions such as acylation, sulfonylation, and further alkylation. The isoxazole ring itself is generally stable but can be susceptible to ring-opening reactions under certain conditions, such as with strong reducing agents or bases.
The 1,2-oxazole moiety is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and central nervous system effects.[1] As such, N-methyl-1,2-oxazol-4-amine represents a valuable building block for the synthesis of novel compounds in drug discovery programs. Its utility as a scaffold could be explored for developing new kinase inhibitors, receptor antagonists, or other targeted therapies.
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